molecular formula C9H8Br2O2 B1591796 Methyl 3-bromo-2-(bromomethyl)benzoate CAS No. 337536-14-8

Methyl 3-bromo-2-(bromomethyl)benzoate

货号 B1591796
CAS 编号: 337536-14-8
分子量: 307.97 g/mol
InChI 键: WMILMIDBWBQPAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-bromo-2-(bromomethyl)benzoate” is an organic compound with the molecular formula C9H8Br2O2 . It is used in the synthesis of other chemicals . The compound is an aryl bromide and can undergo various reactions to form different derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-(bromomethyl)benzoate” can be represented by the InChI code: 1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzoate group (C6H5COO-) and a bromomethyl group (CH2Br) attached to the benzene ring.


Chemical Reactions Analysis

“Methyl 3-bromo-2-(bromomethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . The compound can also participate in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-(bromomethyl)benzoate” is a solid at room temperature . It has a molecular weight of 307.97 . The compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C .

科学研究应用

Synthesis and Reactivity

Methyl 3-bromo-2-(bromomethyl)benzoate serves as a precursor in the synthesis of complex organic compounds. For instance, Mineeva and Kulinkovich (2008) discussed how Methyl 3-bromomethylbut-3-enoate, a compound similar in structure to Methyl 3-bromo-2-(bromomethyl)benzoate, reacts with various aldehydes in the presence of zinc to produce δ-hydroxy-β-methylidenecarboxylic acid esters. This process is vital for the synthesis of isotretinoin, showcasing the compound's utility in creating derivatives with significant biological activity (Mineeva & Kulinkovich, 2008).

Metal-Mediated Reactions

Drewes, Taylor, Ramesar, and Field (1995) reported on the metal-mediated reactions of α-Bromomethyl-Propenoate Esters, revealing the compound's role in forming α-methylene-γ-lactones through Sn and Zn complexes. This research underlines the compound's utility in synthesizing cyclic organic structures, which are often pivotal in pharmaceutical and material science (Drewes et al., 1995).

Crystal Structure Analysis

The study of the crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds related to Methyl 3-bromo-2-(bromomethyl)benzoate, provides insights into the interactions and bonding patterns that can influence the formation and stability of crystalline materials. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, highlighting the importance of C—H⋯O hydrogen bonds and Br⋯O interactions in forming two-dimensional architectures (Suchetan et al., 2016).

Biosynthesis and Halogenation Reactions

Harper, Hamilton, Kennedy, and McNally (1989) explored the role of chloromethane as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating the broader context of halogenated compounds like Methyl 3-bromo-2-(bromomethyl)benzoate in natural product synthesis and modification. This research emphasizes the potential of such compounds in understanding and harnessing natural biosynthetic pathways (Harper et al., 1989).

安全和危害

“Methyl 3-bromo-2-(bromomethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

属性

IUPAC Name

methyl 3-bromo-2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMILMIDBWBQPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619887
Record name Methyl 3-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)benzoate

CAS RN

337536-14-8
Record name Methyl 3-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-bromo-2-methylbenzoate (17.0 g, 74.22 mmol) and N-bromosuccinimide (15.85 g, 89.06 mmol) in acetonitrile (200 mL) was heated under gently refluxing for 17 hours while a 200 W bulb situated 2 cm away was shining on the reaction flask. The mixture was cooled to room temperature and solvent was removed. The residue was dissolved in ethyl acetate (200 mL) and washed with water (3×80 mL), brine (80 mL) and dried (MgSO4). Solvent was removed to give methyl 3-bromo-2-bromomethylbenzoate (24.5 g, 97% by HPLC): 1H NMR (CDCl3) δ 7.90–7.86 (dd, J=1.0 and 7.9 Hz, 1H), 7.78–7.74 (dd, J=1.2 and 8.2 Hz, 1H), 7.22 (t, J=7.9 Hz, 1H), 5.12 (s, 2H), 3.95 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-2-methyl-benzoic acid methyl ester (2.0 g, 8.73 mmol) is dissolved in carbon tetrachloride (35 mL). The solution is kept under an inert atmosphere by bubbling nitrogen through the mixture while benzoyl peroxide (106 mg, 0.44 mmol) and N-bromosuccinimide (1.55 g, 8.73 mmol) are added. The mixture is purged with vacuum and nitrogen, and is then refluxed at 90° C. for 2 hours. The reaction mixture is cooled to 0° C. and filtered. The filtrate is evaporated to yield the title compound, which is used as such for the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of methyl 3-bromo-2-methylbenzoate (1.00 g), N-bromosuccinimide (855 mg) and 2,2′-azobis(isobutyronitrile) (71.8 mg) in carbon tetrachloride (50 ml) was heated under reflux for 8 h. The reaction mixture was concentrated, and the residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by column chomatography (eluent; hexane:ethyl acetate=20:1) to give the title compound (1.29 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step One
Quantity
71.8 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 5
Methyl 3-bromo-2-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-2-(bromomethyl)benzoate

Citations

For This Compound
5
Citations
GG Yakovenko, MS Yagodkina, AV Bol'but… - Monatshefte für Chemie …, 2017 - Springer
Based on the tandem anionic cyclization of o-(azidomethyl)benzoates with 2-cyanoacetamides, an efficient synthetic route to the hitherto unknown heterocyclic system, triazolo[1,5-b][2,4…
Number of citations: 2 link.springer.com
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
Human Rhinovirus (HRV) is the most important aetiologic agent of common cold in adults and children. HRV is a single-stranded, positive sense RNA virus and, despite the high level of …
Number of citations: 62 www.sciencedirect.com
DJ Bryant - 2020 - search.proquest.com
Ovarian cancer is both difficult to detect and difficult to treat, therefore the discovery of new therapies is important. Retinoids (retinoic acid derivatives) are known to induce cellular …
Number of citations: 2 search.proquest.com
Y Tanaka, M Seto, K Kakegawa, K Takami… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of glucosylceramide synthase (GCS) is a major therapeutic strategy for Gaucher’s disease and has been suggested as a potential target for treating Parkinson’s disease. …
Number of citations: 8 pubs.acs.org
JW Papatzimas - Synthesis, 2020 - prism.ucalgary.ca
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. However, these kinds …
Number of citations: 2 prism.ucalgary.ca

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。